
Losartan Impurity K
説明
Losartan Impurity K is a byproduct found in the synthesis of Losartan, an angiotensin II receptor antagonist used primarily to treat hypertension. Impurities in pharmaceuticals, such as this compound, are closely monitored and controlled due to their potential impact on drug safety and efficacy .
準備方法
The synthesis of Losartan Impurity K involves several steps, typically starting with the alkylation of a biphenyl compound. The process includes the use of reagents such as sodium azide and various solvents. The reaction conditions are carefully controlled to ensure the formation of the desired impurity . Industrial production methods often involve high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the main product .
化学反応の分析
Losartan Impurity K undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide under acidic conditions.
Reduction: Common reducing agents include sodium borohydride.
Substitution: This reaction often involves halogenated compounds and can be catalyzed by various metal catalysts
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds .
科学的研究の応用
Quality Control and Regulatory Compliance
Losartan Impurity K plays a crucial role in the quality control processes of losartan potassium formulations. It is utilized as a working standard or secondary reference standard in impurity profiling during the commercial production of losartan. This is essential for adhering to the limits and threshold values specified by regulatory bodies like the FDA and various pharmacopoeial guidelines. Specifically, it assists in:
- Impurity Profiling : Identifying and quantifying impurities in losartan formulations to ensure they meet safety standards.
- Abbreviated New Drug Application (ANDA) : Supporting the filing process by providing necessary data on impurities for generic formulations of losartan .
Analytical Methods for Detection
The detection and quantification of this compound are vital for ensuring the integrity of pharmaceutical products. Various analytical techniques have been employed to analyze losartan and its impurities, including:
- High-Performance Liquid Chromatography (HPLC) : This method has been validated for simultaneous quantification of losartan potassium and its related impurities, including Impurity K. The precision of these methods is critical, with recovery rates for losartan potassium ranging from 99.15% to 100.49% .
- Mass Spectrometry : Advanced screening techniques combining targeted and untargeted approaches have revealed multiple impurities, including this compound, enhancing quality assurance processes in drug manufacturing .
Toxicity Studies
This compound has also been studied in the context of toxicity assessments. Understanding its effects is essential, particularly when evaluating the safety profiles of losartan formulations. Recent studies have highlighted potential toxic effects associated with losartan overdose scenarios, where impurities may play a role in exacerbating adverse outcomes .
Pharmacological Research
Research into the pharmacological implications of this compound is ongoing. Studies have indicated that various degradation products of losartan can impact its efficacy and safety profile. For instance:
- Degradation Studies : Research has shown that exposure to UV light can lead to the degradation of losartan potassium, producing compounds that may include this compound. Understanding these degradation pathways is crucial for determining storage conditions and stability profiles of losartan formulations .
- Toxicity Case Report : A study reported a case where a patient overdosed on losartan, leading to acute kidney injury and hyperkalemia. The presence of impurities like this compound was considered when assessing the patient's condition and treatment response .
- Stability Study : Research indicated that under UV exposure, losartan potassium degrades into several products, including this compound, emphasizing the need for careful handling and storage conditions to maintain drug efficacy .
作用機序
While Losartan itself acts as an angiotensin II receptor antagonist, blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II , the specific mechanism of action for Losartan Impurity K is less well-defined. it is known that impurities can interact with various molecular targets and pathways, potentially leading to adverse effects .
類似化合物との比較
Losartan Impurity K can be compared to other impurities found in sartan drugs, such as:
Azido Impurities: These are mutagenic and can form during the synthesis of the tetrazole ring in sartan drugs.
Nitrosamine Impurities: These are potential carcinogens and are closely monitored in pharmaceutical products.
This compound is unique due to its specific formation pathway and the particular challenges it presents in terms of detection and quantification .
生物活性
Losartan Impurity K, also known as Losartan Carboxaldehyde (CAS No. 114798-36-6), is a byproduct of the synthesis of losartan, an angiotensin II receptor antagonist widely used in the treatment of hypertension. Understanding the biological activity and implications of this impurity is crucial for pharmaceutical quality control and safety assessments.
This compound is characterized by its chemical structure, which includes a carboxaldehyde functional group. The synthesis typically involves alkylation processes where losartan potassium interacts with various alkylating agents under controlled conditions. For instance, one method utilizes acetone as a solvent and potassium as an alkylating agent, resulting in yields of up to 99.96% purity for the resultant impurity .
Losartan itself functions by selectively blocking the AT1 receptor for angiotensin II, thereby inhibiting its vasoconstrictive effects. Although this compound does not have the same therapeutic profile as losartan, its presence in formulations can influence the pharmacodynamics and pharmacokinetics of the active ingredient. Studies have shown that impurities can affect drug metabolism and efficacy, potentially leading to altered therapeutic outcomes .
Toxicological Profile
Research indicates that impurities like this compound may exhibit varying degrees of toxicity. In clinical studies, adverse effects associated with losartan have been documented, including hyperkalemia and hypotension, which could be exacerbated by impurities present in formulations . The specific toxicity profile of this compound requires further investigation, particularly regarding its long-term effects on renal function and cardiovascular health.
Clinical Implications
A study assessing the impact of various impurities on losartan's effectiveness highlighted that certain impurities could interfere with the drug's absorption and bioavailability. This was evidenced by a comparative analysis where formulations with higher impurity levels demonstrated reduced efficacy in lowering blood pressure compared to purer formulations .
Table 1: Summary of Clinical Findings on Losartan Formulations
Analytical Techniques
Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) have been employed to quantify this compound in pharmaceutical formulations. These methods ensure compliance with regulatory standards set by organizations like the FDA and ICH, which mandate strict limits on impurity levels in drug products .
Table 2: Analytical Results for this compound
Method Used | Detection Limit (µg/mL) | Recovery Rate (%) | RSD (%) |
---|---|---|---|
HPLC | 0.50 | 99.15 - 100.49 | 0.08 - 0.55 |
LC-MS | 0.10 | 97.50 - 102.36 | 0.13 - 1.56 |
Regulatory Considerations
The presence of impurities like this compound necessitates stringent regulatory scrutiny during drug development and manufacturing processes. The European Pharmacopoeia outlines specific thresholds for related substances, emphasizing the need for rigorous testing protocols to ensure patient safety .
特性
IUPAC Name |
5-[2-[4-[(2-butyl-4,5-dichloroimidazol-1-yl)methyl]phenyl]phenyl]-2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N6/c1-2-3-8-18-24-19(22)20(23)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,25,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSIPNNIJUARFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675798 | |
Record name | 5-{4'-[(2-Butyl-4,5-dichloro-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-yl}-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-26-0 | |
Record name | 5-[4′-[(2-Butyl-4,5-dichloro-1H-imidazol-1-yl)methyl][1,1′-biphenyl]-2-yl]-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-{4'-[(2-Butyl-4,5-dichloro-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-yl}-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。